
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is a silicon-based compound with the molecular formula C22H40Si5. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes ten methyl groups and two phenyl groups attached to a pentasilane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. A common synthetic route includes the following steps:
Preparation of Chlorosilanes: Chlorosilanes are prepared by the chlorination of silanes.
Formation of Organolithium or Grignard Reagents: These reagents are prepared by reacting alkyl or aryl halides with lithium or magnesium in anhydrous conditions.
Reaction with Chlorosilanes: The organolithium or Grignard reagents are then reacted with chlorosilanes to form the desired pentasilane compound.
Industrial Production Methods
Industrial production of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. Reactions are typically carried out under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and are carried out in inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the functional groups introduced.
科学研究应用
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- involves its interaction with molecular targets through its silicon backbone. The compound can form stable bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Siloxane Bonds: Through oxidation reactions.
Substitution Reactions:
相似化合物的比较
Similar Compounds
Hexamethyldisilane: A simpler silane with two silicon atoms and six methyl groups.
Octamethyltrisilane: Contains three silicon atoms and eight methyl groups.
Decamethyltetrasilane: Comprises four silicon atoms and ten methyl groups.
Uniqueness
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is unique due to its pentasilane backbone with extensive methyl and phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
10536-53-5 |
|---|---|
分子式 |
C22H40Si5 |
分子量 |
445.0 g/mol |
IUPAC 名称 |
bis[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C22H40Si5/c1-23(2,21-17-13-11-14-18-21)25(5,6)27(9,10)26(7,8)24(3,4)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI 键 |
VFOIUXHYVDHQBP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


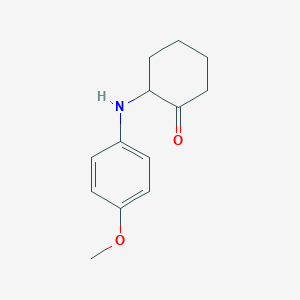

![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)


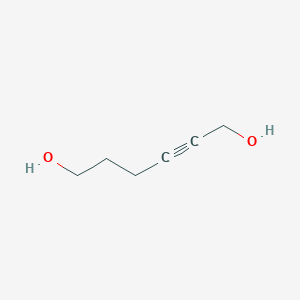
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)
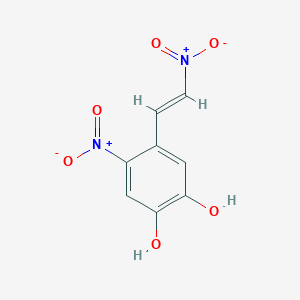
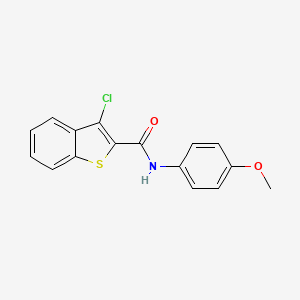
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
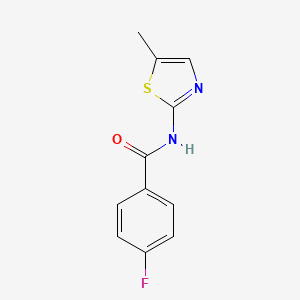
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)

